4-Bromo-3-nitroanisole

Vue d'ensemble

Description

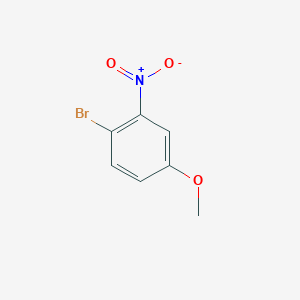

4-Bromo-3-nitroanisole: is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Bromo-3-nitroanisole involves the bromination of 4-methoxy-2-nitrobenzoic acid. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to around 160°C for 24 hours in the presence of oxygen .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically quenched with distilled water, and the product is extracted using ethyl acetate. The organic phases are then combined and concentrated to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Substitution: Formation of 4-amino-3-nitroanisole or 4-thio-3-nitroanisole.

Reduction: Formation of 4-bromo-3-aminoanisole.

Oxidation: Formation of 4-bromo-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-3-nitroanisole serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently used as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals. The compound's reactivity allows for its incorporation into diverse chemical pathways, facilitating the creation of new materials with specific properties.

Key Synthetic Routes

- Bromination and Nitration : The compound can be synthesized through a two-step process involving the nitration of anisole followed by bromination. This method ensures high yields and purity, as conditions can be optimized for each reaction step.

- Applications in Heterocyclic Chemistry : this compound is utilized to produce derivatives that are essential for developing novel heterocycles, which are widely used in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies

- Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some studies suggest that modifications of this compound can lead to anti-inflammatory agents that may be beneficial in treating chronic inflammatory diseases .

Agrochemical Industry

The agrochemical sector also benefits from the applications of this compound. It is used in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Applications in Agrochemicals

- Herbicide Development : The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the design of effective herbicides that target specific weed species while minimizing harm to crops.

- Pesticide Formulations : Its derivatives are being investigated for their efficacy in pest control, offering potential solutions for sustainable agriculture practices .

Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate in heterocyclic compounds | High yield synthesis routes established |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Significant activity against pathogens noted |

| Agrochemical Industry | Synthesis of herbicides and pesticides | Effective formulations under investigation |

Mécanisme D'action

The mechanism of action of 4-Bromo-3-nitroanisole largely depends on its chemical reactivity The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attackThe methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, affecting the overall electronic properties of the molecule .

Comparaison Avec Des Composés Similaires

4-Bromoanisole: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

3-Nitroanisole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

4-Bromo-2-nitroanisole: The position of the nitro group is different, leading to variations in reactivity and applications.

Uniqueness:

4-Bromo-3-nitroanisole is unique due to the presence of both bromine and nitro groups on the aromatic ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Its unique reactivity profile makes it valuable in the synthesis of complex molecules and in various industrial applications .

Activité Biologique

4-Bromo-3-nitroanisole (C7H6BrNO3) is an organic compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound features a bromine atom at the para position and a nitro group at the meta position relative to the methoxy group, which influences its reactivity and biological activity. Understanding its biological properties is crucial for its application in medicinal chemistry and environmental science.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 261.05 g/mol

- Melting Point : 76-78 °C

- Solubility : Soluble in organic solvents such as ethanol, methanol, and chloroform.

This compound exhibits biological activity primarily through its ability to participate in nucleophilic aromatic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which have been studied for their potential therapeutic effects. The compound's interactions with biological systems often involve:

- Nucleophilic Aromatic Substitution : The bromine atom can be substituted by various nucleophiles, enhancing the compound's versatility in synthetic applications.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance biological activity against certain targets.

Biological Applications

Research has indicated several biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this intermediate have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

Research indicates that certain derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death, particularly in breast cancer cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts by inhibiting inflammatory cytokines and mediators, making it a potential candidate for developing anti-inflammatory drugs.

Toxicological Profile

Understanding the safety profile of this compound is essential for its use in pharmaceuticals and agrochemicals. Key toxicological findings include:

- Acute Toxicity : Classified as Category 4 for oral toxicity; ingestion may lead to serious health issues.

- Skin and Eye Irritation : Classified as Category 2 for skin corrosion/irritation and Category 2 for serious eye damage/irritation.

- Environmental Impact : Toxic to aquatic organisms; persistent in the environment with low bioaccumulation potential .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study focused on synthesizing various derivatives of this compound found that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics.

- Cancer Research : In vitro studies demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells by promoting apoptosis through ROS generation.

- Inflammation Model : A model assessing the anti-inflammatory effects showed that treatment with a derivative led to reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Propriétés

Numéro CAS |

10079-53-5 |

|---|---|

Formule moléculaire |

C7H6BrNO2S |

Poids moléculaire |

248.10 g/mol |

Nom IUPAC |

1-bromo-4-methylsulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

Clé InChI |

AQEGPOZOEITDSL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

SMILES canonique |

CSC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Key on ui other cas no. |

5344-78-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.